molecular formula C6H4BrCl2N B11776626 2-(Bromomethyl)-4,5-dichloropyridine

2-(Bromomethyl)-4,5-dichloropyridine

Cat. No.: B11776626
M. Wt: 240.91 g/mol
InChI Key: WXYJYRHECDTWCK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,5-dichloropyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon and two chlorine atoms attached to the fourth and fifth carbons of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,5-dichloropyridine typically involves the bromination of 4,5-dichloropyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 4,5-dichloro-2-methylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4,5-dichloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dichloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The chlorine atoms on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate
  • 2-(Bromomethyl)benzophenone derivatives

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)-4,5-dichloropyridine is unique due to the presence of both bromomethyl and dichloropyridine functionalities. This dual functionality allows for a broader range of chemical reactions and applications. The presence of chlorine atoms on the pyridine ring also enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-(bromomethyl)-4,5-dichloropyridine

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2

InChI Key

WXYJYRHECDTWCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Cl)CBr

Origin of Product

United States

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